molecular formula C17H19N3O5S B2967139 N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921520-71-0

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2967139
M. Wt: 377.42
InChI Key: QQHXUBIYGKUCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 53 bonds, including 31 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, and 6 aromatic bonds. The structure also includes 1 five-membered ring, 3 six-membered rings, and 1 ten-membered ring .

Scientific Research Applications

Antimicrobial and Antioxidant Activities Compounds bearing the furan-2-carboxamide moiety have been investigated for their antimicrobial activities. Studies have found that such compounds can exhibit good antimicrobial activity against a range of microorganisms, suggesting their potential for pharmacological and medical applications. Additionally, some of these compounds have shown antioxidant properties, further broadening their possible therapeutic uses (Cakmak et al., 2022).

Energetic Material Development Research into the assembly of diverse N-O building blocks, including furazan derivatives, highlights the potential of these compounds for creating high-performance energetic materials. Such compounds exhibit high density, moderate to good thermal stability, and excellent detonation properties, making them interesting candidates for energetic material applications (Zhang & Shreeve, 2014).

Cancer Research The synthesis of benzo[d]thiazole-2-carboxamide derivatives and their evaluation as potential epidermal growth factor receptor (EGFR) inhibitors has been reported. Some of these compounds have shown moderate to excellent potency against cancer cell lines with high expression of EGFR, suggesting their potential as cancer therapies. Especially, certain compounds have exhibited low cytotoxic effects against normal cells, indicating a favorable therapeutic index (Zhang et al., 2017).

properties

IUPAC Name

N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-14(20-5-3-17(4-6-20)24-8-9-25-17)10-12-11-26-16(18-12)19-15(22)13-2-1-7-23-13/h1-2,7,11H,3-6,8-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHXUBIYGKUCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide

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